(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base linked to an oxolane ring, with a hydroxymethyl group and an iodophenylmethylamino substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a glycosylation reaction, where a sugar derivative reacts with the purine base under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the selective hydroxylation of the oxolane ring, often using reagents like osmium tetroxide or hydrogen peroxide.
Addition of the Iodophenylmethylamino Group: The iodophenylmethylamino substituent is introduced through a nucleophilic substitution reaction, where an iodophenylmethylamine reacts with a suitable leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling proteins.
Comparison with Similar Compounds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: can be compared with other purine derivatives and nucleoside analogs:
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the iodophenylmethylamino group.
Guanosine: Another purine nucleoside with a different base structure and biological activity.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV, with a different mechanism of action and therapeutic application.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
163152-30-5 |
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Molecular Formula |
C17H18IN5O4 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18IN5O4/c18-10-3-1-2-9(4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
TWLWIJNPUVZDOB-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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